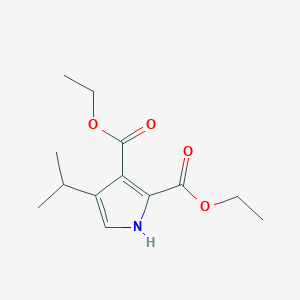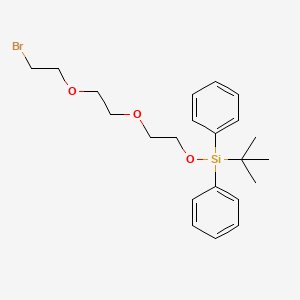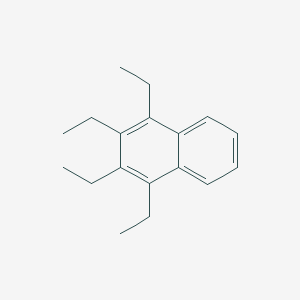
1,2,3,4-Tetraethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetraethylnaphthalene is a polycyclic aromatic hydrocarbon It is a derivative of naphthalene, where four ethyl groups are substituted at the 1, 2, 3, and 4 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetraethylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of naphthalene followed by selective ethylation. Catalysts such as palladium or platinum on carbon are often used to facilitate these reactions. The process is optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetraethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various alkylated or acylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetraethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetraethylnaphthalene and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.
1,2,3,4-Tetraphenylnaphthalene: Contains phenyl groups instead of ethyl groups.
Uniqueness
1,2,3,4-Tetraethylnaphthalene is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties
Propiedades
Número CAS |
177327-40-1 |
|---|---|
Fórmula molecular |
C18H24 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
1,2,3,4-tetraethylnaphthalene |
InChI |
InChI=1S/C18H24/c1-5-13-14(6-2)16(8-4)18-12-10-9-11-17(18)15(13)7-3/h9-12H,5-8H2,1-4H3 |
Clave InChI |
WXIYPVZBKMWRRU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C2=CC=CC=C21)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
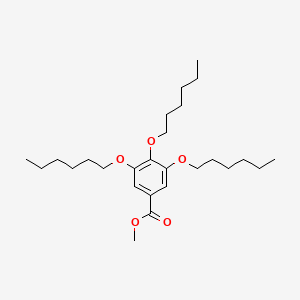

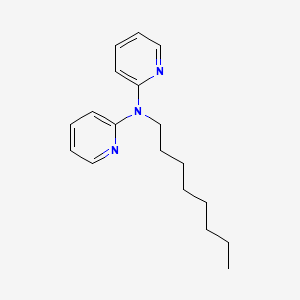
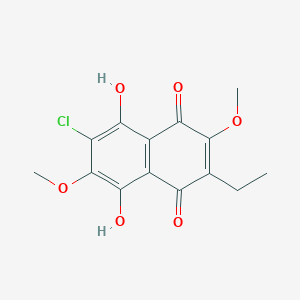
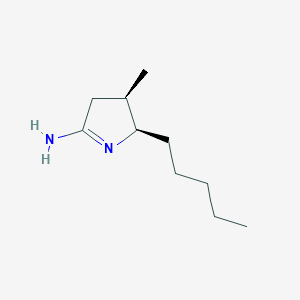

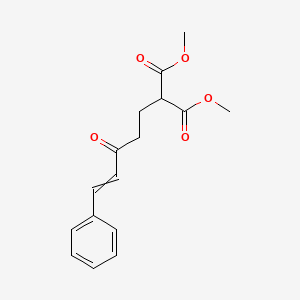
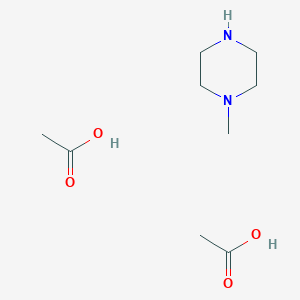
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)
